1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde are the colchicine-binding site and the fibroblast growth factor receptors (FGFRs) . The colchicine-binding site is a critical component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as a colchicine-binding site inhibitor, disrupting the balance of microtubule dynamics, leading to mitotic arrest . It also exhibits potent activities against FGFR1, 2, and 3, inhibiting their signaling pathway .
Biochemical Pathways
The compound affects the microtubule dynamics by binding to specific binding sites of microtubule proteins . It also disrupts the FGF–FGFR axis, resulting in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
One of the derivatives of this compound was found to conform well to lipinski’s rule of five , which suggests good bioavailability.
Result of Action
The compound exhibits moderate to excellent antitumor activities against various cancer cell lines . It inhibits tubulin polymerisation and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis . In the case of FGFR inhibition, it inhibits cell proliferation and induces apoptosis .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde plays a vital role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes such as cell proliferation, differentiation, and migration . The interaction between this compound and FGFRs involves binding to the receptor’s active site, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways, impacting cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by targeting FGFRs, leading to apoptosis and reduced cell migration . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the FGFR signaling pathway, leading to changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins and enzymes, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Its degradation over time can impact its efficacy and the outcomes of in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including organ damage and altered metabolic functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects of this compound on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route may include the following steps:
Reduction: The formylated product can be reduced using iron powder in acetic acid at 100°C for five hours.
Coupling Reactions: Further functionalization can be achieved through coupling reactions with substituted phenylboronic acids using palladium catalysts under microwave conditions.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, nitric acid, sulfuric acid.
Reducing Agents: Iron powder, acetic acid.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other diseases.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-c]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms, leading to different chemical and biological properties.
1H-Pyrrolo[3,4-c]pyridine:
1H-Pyrrolo[3,2-b]pyridine: This compound has a similar structure but with different substitution patterns, resulting in unique chemical behaviors.
Uniqueness: this compound is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWWDIUNPDQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591910 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933717-10-3 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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